Eptastigmine tartrate

Description

Historical Context of Cholinesterase Inhibitors in Neurological Disorder Research

The exploration of cholinesterase inhibitors for neurological disorders is rooted in the "cholinergic hypothesis" of the late 1970s and early 1980s. demneuropsy.orgnih.gov This hypothesis posited that cognitive decline, particularly in Alzheimer's disease, was significantly linked to a deficit in the neurotransmitter acetylcholine (B1216132). demneuropsy.orgbrown.edu This led to the therapeutic strategy of increasing acetylcholine levels in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). demneuropsy.orgnih.gov

The first cholinesterase inhibitor to be approved for Alzheimer's disease was Tacrine in 1993, followed by Donepezil (B133215) in 1996, Rivastigmine (B141) in 1998, and Galantamine in 2000. demneuropsy.orglilly.commdpi.com The development of these drugs marked a significant milestone, establishing cholinesterase inhibition as a primary therapeutic strategy for the symptomatic treatment of mild to moderate Alzheimer's disease. demneuropsy.orgmdpi.com The journey began with naturally derived compounds like physostigmine (B191203), isolated from the Calabar bean in 1864, which, despite its potent AChE inhibitory activity, had limitations such as a short half-life and a narrow therapeutic window. d-nb.info This paved the way for the development of synthetic and semi-synthetic derivatives with improved pharmacological profiles.

Eptastigmine (B24517) Tartrate's Research Trajectory within Physostigmine Derivatives

Eptastigmine, also known as heptylphysostigmine, emerged from research efforts to create longer-acting and more tolerable derivatives of physostigmine. brown.edutamu.edu As a carbamate (B1207046) derivative, its development was a direct extension of the research that sought to overcome the pharmacokinetic challenges of its parent compound. jst.go.jp The primary structural modification in eptastigmine is the substitution of the carbamoylmethyl group with a carbamoylheptyl group, a change intended to enhance its lipophilicity and duration of action within the central nervous system. jst.go.jp

The research trajectory of eptastigmine positioned it among other physostigmine derivatives like phenserine (B12825) and tolserine, all developed with the aim of achieving sustained cholinesterase inhibition in the brain. d-nb.info Preclinical studies demonstrated that eptastigmine was more lipophilic and had a longer duration of action compared to physostigmine in rodent models. tamu.edu However, like many investigational drugs, its journey through clinical trials faced challenges that ultimately halted its development. nih.gov

Theoretical Basis for Investigating Cholinergic System Modulation

The theoretical foundation for investigating the modulation of the cholinergic system in neurodegenerative diseases like Alzheimer's is the well-documented cholinergic deficit in the brains of affected individuals. nih.gov This deficit includes a reduction in choline (B1196258) acetyltransferase (the enzyme responsible for acetylcholine synthesis), a loss of cholinergic neurons, and a decrease in presynaptic cholinergic markers. nih.gov The correlation between the severity of dementia and the degree of cholinergic loss provided a strong rationale for exploring cholinomimetic therapies. frontiersin.org

By inhibiting AChE and BuChE, the enzymes that hydrolyze acetylcholine in the synaptic cleft, the concentration and duration of action of acetylcholine are increased. nih.gov This enhancement of cholinergic transmission is hypothesized to compensate for the loss of cholinergic neurons, thereby improving cognitive functions such as memory, attention, and learning, which are heavily reliant on intact cholinergic signaling. frontiersin.org Furthermore, research has suggested that cholinesterases themselves might play a role in the pathological processes of Alzheimer's disease, including the aggregation of β-amyloid, providing another layer to the theoretical basis for their inhibition. acs.org

Overview of Research Hypotheses Related to Eptastigmine Tartrate's Mechanisms

The primary research hypothesis for eptastigmine tartrate centered on its function as a potent, long-lasting, and reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the brain. jst.go.jp The central hypothesis was that by inhibiting these enzymes, eptastigmine would increase synaptic acetylcholine levels, thereby ameliorating the cognitive deficits associated with cholinergic dysfunction in Alzheimer's disease. jst.go.jp

Further research explored secondary hypotheses related to its mechanism of action. One area of investigation was its potential for neuroprotection. Some studies hypothesized that by increasing acetylcholine levels, eptastigmine could indirectly exert neuroprotective effects. Another hypothesis suggested that the inhibition of cholinesterases might have downstream effects beyond simple neurotransmitter enhancement. jst.go.jp However, extensive research on other classical cholinesterase inhibitors like donepezil, rivastigmine, and galantamine has suggested that their primary therapeutic effects are indeed mediated through cholinesterase inhibition, with limited evidence for other significant pharmacological actions. nih.gov Research on eptastigmine also focused on its potential to improve cerebral blood flow in ischemic conditions, an effect thought to be secondary to its cholinergic activity. jst.go.jp

Detailed Research Findings

Cholinesterase Inhibition Profile

Research has quantified the inhibitory potency of eptastigmine (referred to as heptyl-physostigmine in some studies) against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table presents the half-maximal inhibitory concentration (IC50) values for eptastigmine and other selected cholinesterase inhibitors, providing a comparative view of their in vitro potency. Lower IC50 values indicate greater inhibitory potency.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Source |

|---|---|---|---|

| Heptyl-physostigmine (Eptastigmine) | 31.2 ± 7.0 | 8.9 ± 2.2 | d-nb.info |

| Donepezil | 340 ± 30 | 530 ± 100 | d-nb.info |

| Donepezil | 96 | 5910 | nih.gov |

| Rivastigmine | 5100 ± 100 | 3500 ± 100 | d-nb.info |

| Rivastigmine | 74200 | 495 | nih.gov |

| Galantamine | 5130 ± 630 | Not Determined | d-nb.info |

Data presented as mean ± standard error where available.

Preclinical and Clinical Research Synopsis

Preclinical investigations in various animal models demonstrated that eptastigmine could enhance memory and learning. jst.go.jp In vivo studies in rodents showed that administration of eptastigmine led to the inhibition of cerebral AChE and a subsequent increase in brain acetylcholine levels. jst.go.jp

A notable clinical investigation was a 6-month, randomized, double-blind, placebo-controlled trial involving patients with mild-to-moderate Alzheimer's disease. The study evaluated the efficacy of eptastigmine using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) as primary outcome measures. The intent-to-treat analysis at the end of the treatment period showed a statistically significant effect of eptastigmine compared to placebo on both the ADAS-Cog (p = 0.047) and the CDR-SB (p = 0.010).

| Outcome Measure | Result (Eptastigmine vs. Placebo) | p-value | Source |

|---|---|---|---|

| ADAS-Cog | Statistically significant improvement | 0.047 | |

| CDR-SB | Statistically significant improvement | 0.010 | |

| Mini-Mental State Examination (MMSE) | Statistically significant improvement | < 0.001 |

Despite these findings, the clinical development of eptastigmine was ultimately discontinued. nih.gov

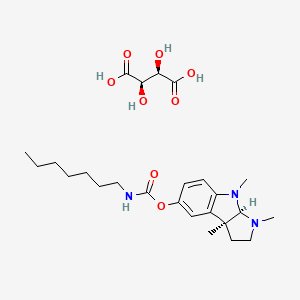

Structure

3D Structure of Parent

Properties

CAS No. |

121652-76-4 |

|---|---|

Molecular Formula |

C25H39N3O8 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C21H33N3O2.C4H6O6/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4;5-1(3(7)8)2(6)4(9)10/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+;1-,2-/m11/s1 |

InChI Key |

KSVOUNWEPRJFHX-BNBZVHDBSA-N |

SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action Research

Cholinesterase Enzyme Inhibition Kinetics and Dynamics

Eptastigmine (B24517) demonstrates a long-acting and reversible inhibitory effect on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the brain. nih.govnih.gov As a carbamate (B1207046) inhibitor, it interacts with the cholinesterase enzymes in a pseudo-irreversible manner. psychiatryonline.orgljudmila.org This means that while it binds covalently to the enzyme, similar to irreversible inhibitors, it is subsequently metabolized by the enzyme it is inhibiting. acnp.org

Acetylcholinesterase (AChE) Inhibition Studies

Eptastigmine's primary mechanism of action involves the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). drugbank.com By inhibiting AChE, eptastigmine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govnih.gov In vivo studies in rodents have shown that eptastigmine can increase acetylcholine levels in the brain by 2500–3000%, depending on the dose. nih.govnih.gov

The precise binding affinities and dissociation constants for eptastigmine with AChE are not extensively detailed in the provided search results. However, it is classified as a high-affinity inhibitor. psychiatryonline.org The potency of cholinesterase inhibitors is often expressed by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for eptastigmine were not found in the search results, it is known to be a potent inhibitor of AChE. d-nb.info

Eptastigmine is characterized as a long-acting, reversible cholinesterase inhibitor. nih.govnih.gov The half-life of recovery for AChE activity after a single oral dose in healthy elderly subjects is approximately 10 hours, indicating a sustained inhibition. researchgate.net At 24 hours post-administration, residual AChE inhibition still ranges from 9% to 15%. researchgate.net This prolonged duration of action is a key feature of eptastigmine. nih.gov

Eptastigmine, like its parent compound physostigmine (B191203), is a carbamate inhibitor. psychiatryonline.org These inhibitors function by carbamylating the serine hydroxyl group within the catalytic site of the acetylcholinesterase enzyme. This process renders the enzyme temporarily inactive. The subsequent rate of decarbamylation, which regenerates the active enzyme, is what determines the duration of inhibition. scispace.com

Some research indicates that eptastigmine may preferentially inhibit the G1 (monomeric) form of AChE over the G4 (tetrameric) form. d-nb.info This is noteworthy because the G4 form is reported to be selectively lost in the brains of individuals with Alzheimer's disease, while the G1 form is relatively preserved. d-nb.info

Butyrylcholinesterase (BChE) Inhibition Studies

In addition to its effects on AChE, eptastigmine also inhibits butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine. nih.govnih.govmdpi.com

Eptastigmine is considered a dual inhibitor, acting on both AChE and BChE. nih.gov However, there are conflicting reports regarding its selectivity. Some sources suggest it is relatively selective for AChE with less activity at BChE. acnp.org Conversely, other studies classify it among the most specific inhibitors for BChE, alongside rivastigmine (B141), tacrine, and metrifonate. d-nb.info One study even notes that in Alzheimer's disease samples, the molecular forms of AChE were more sensitive to eptastigmine compared to normal samples. d-nb.info

Further research highlights that the inhibition of plasma BChE by eptastigmine is significant, with one study showing a 60% inhibition during the first 80 minutes after administration. tamu.edu Another study in healthy male volunteers showed a clear time-course of both BChE and AChE inhibition after an oral dose. researchgate.net

The following table summarizes the inhibitory characteristics of Eptastigmine and other related compounds.

| Compound | Target Enzyme(s) | Inhibition Type | Selectivity Notes |

| Eptastigmine | AChE, BChE | Reversible, Pseudo-irreversible | Dual inhibitor, may preferentially inhibit G1 form of AChE. d-nb.infonih.gov Some reports suggest higher specificity for BChE. d-nb.info |

| Physostigmine | AChE, BChE | Reversible | Carbamate inhibitor. psychiatryonline.orgbrown.edu |

| Rivastigmine | AChE, BChE | Pseudo-irreversible | Carbamate inhibitor, potent BChE inhibitor. acnp.orgd-nb.info |

| Donepezil (B133215) | AChE | Reversible | Selective for AChE over BChE. brown.edu |

| Galantamine | AChE | Competitive, Reversible | Selective for AChE over BChE. acnp.orgbrown.edu |

| Tacrine | AChE, BChE | Noncompetitive, Reversible | Greater specificity for BChE than AChE. acnp.org |

| Metrifonate | BChE | Irreversible | Preferentially inhibits BChE over AChE. brown.edu |

Interaction with BChE Active Site and Peripheral Anionic Site

The interaction of eptastigmine with butyrylcholinesterase (BChE) is characteristic of carbamate inhibitors, involving a multi-site engagement within the enzyme's deep active-site gorge. Although specific molecular docking studies for eptastigmine are not widely published, its mechanism can be inferred from its chemical class and extensive research on analogous compounds. mdpi.comuevora.ptnih.gov

The process begins with the inhibitor entering the active-site gorge and forming a reversible Michaelis-like complex. mdpi.com The binding is stabilized by interactions within two principal domains: the catalytic active site (CAS) at the base of the gorge and the peripheral anionic site (PAS) near the gorge entrance. nih.govheraldopenaccess.us Key residues within the human BChE active site that mediate these interactions include:

Catalytic Triad (B1167595): A trio of amino acids (Ser198, Glu325, His438) essential for hydrolysis. uevora.pt

Choline-Binding Site: Primarily involves a cation-π interaction with the tryptophan residue Trp82. uevora.ptnih.gov

Acyl Pocket: Formed by residues such as Leu286 and Val288, this pocket accommodates the acyl group of substrates and is larger in BChE than in AChE, allowing for the binding of bulkier inhibitors. uevora.pt

Peripheral Anionic Site (PAS): Includes key residues like Asp70 and Tyr332, which help guide and bind ligands. uevora.ptnih.gov

As a carbamate, eptastigmine acts as a "pseudo-irreversible" inhibitor. mdpi.com Following initial binding, its carbamoyl (B1232498) group is transferred to the hydroxyl group of the catalytic serine (Ser198), forming a covalent carbamoylated enzyme conjugate. mdpi.comuevora.pt This step incapacitates the enzyme. The long N-heptyl side chain of eptastigmine is thought to occupy the spacious acyl pocket of BChE. The physostigmine-like core structure likely spans the distance between the CAS and PAS, engaging in multiple non-bonding interactions that stabilize the complex before carbamylation occurs. mdpi.comheraldopenaccess.us This dual interaction with both the catalytic and peripheral sites is a feature of many potent cholinesterase inhibitors. heraldopenaccess.us

Allosteric Modulation of Cholinesterases by Eptastigmine Tartrate

Allosteric modulation involves an inhibitor binding to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While this is a known mechanism for some compounds that interact with the cholinergic system, there is no significant evidence in the reviewed literature to suggest that eptastigmine tartrate functions as an allosteric modulator of the cholinesterase enzymes themselves.

Some cholinesterase inhibitors, such as galantamine, are known to be allosteric modulators, but they act on nicotinic acetylcholine receptors, not directly on the cholinesterase enzyme in an allosteric fashion. psychiatryonline.orgresearchgate.net The primary mechanism of action for eptastigmine remains its direct, competitive, and reversible carbamylation of the active site serine. nih.gov

Protein-Ligand Interaction Studies

The precise structural and binding details of an inhibitor's interaction with its target enzyme are typically elucidated through advanced analytical techniques.

X-ray Crystallography and Cryo-EM Studies of Eptastigmine-Cholinesterase Complexes

A comprehensive search of the scientific literature and protein databanks did not identify any publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of an eptastigmine-cholinesterase complex.

However, such studies have been successfully conducted for other carbamate inhibitors, providing valuable insight into this class of molecules. For example, the crystal structure of the complex between rivastigmine and Torpedo californica AChE (PDB ID: 1GQR) has been determined. rcsb.org This study revealed that the carbamyl moiety of the inhibitor is covalently linked to the active-site serine. It also showed that the leaving group of the inhibitor was retained within the anionic site, and the catalytic triad was disrupted. rcsb.org These structural findings support the mechanistic understanding of how carbamates like eptastigmine inactivate cholinesterases.

Spectroscopic Investigations of Binding Interactions (e.g., Fluorescence, NMR)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are powerful tools for investigating the binding kinetics and conformational changes that occur when a ligand interacts with a protein.

Despite the utility of these techniques, specific studies detailing the binding interactions of eptastigmine tartrate with cholinesterases using fluorescence or NMR spectroscopy were not found in the reviewed literature. Research has, however, employed these methods for closely related compounds. For instance, NMR spectroscopy has been used to study the binding of physostigmine, the parent compound of eptastigmine, to acetylcholinesterase. nih.gov These studies can measure changes in the chemical environment of the inhibitor and enzyme upon binding. Similarly, Saturation Transfer Difference (STD)-NMR has been used to probe the interaction of rivastigmine with BChE. uevora.pt Intrinsic tryptophan fluorescence is another common method used to detect conformational changes in cholinesterases upon the binding of inhibitors. mdpi.com While these techniques are applicable, specific data for eptastigmine remains unpublished.

Downstream Biochemical Pathways Modulated by Cholinesterase Inhibition

The inhibition of AChE and BChE by eptastigmine tartrate directly impacts cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), thereby increasing its concentration and duration of action in the synapse.

Acetylcholine (ACh) Neurotransmission Dynamics in Research Models

Research in animal models has demonstrated the profound effect of eptastigmine on acetylcholine neurotransmission dynamics. Administration of eptastigmine to rodents was found to inhibit cerebral cholinesterases and lead to a massive increase in brain levels of ACh, with reported elevations of 2500-3000%, depending on the dose. nih.gov

This surge in synaptic ACh availability directly modulates downstream pathways, most notably the control of cerebral perfusion. Studies in conscious rats using quantitative autoradiography have provided detailed insights into these effects. Eptastigmine was shown to induce a significant, dose-dependent increase in regional cerebral blood flow (rCBF) that was uncoupled from cerebral glucose metabolism. nih.gov This suggests that the cholinergic vasodilation is not merely a response to increased metabolic demand but a direct effect of enhanced cholinergic signaling. nih.gov Microdialysis studies in the rat frontal cortex have further shown that local perfusion with heptyl-physostigmine (eptastigmine) increases extracellular levels of both acetylcholine and dopamine, indicating a complex modulation of multiple neurotransmitter systems. basinc.com

The table below summarizes key findings from a prominent research model investigating the effects of eptastigmine in conscious rats. nih.gov

| Parameter | Control (Saline) | Eptastigmine (1.5 mg/kg i.v.) | Time Point | Key Finding |

|---|---|---|---|---|

| Average Regional Cerebral Blood Flow (rCBF) | 1.46 ± 0.26 ml g⁻¹ min⁻¹ | 2.62 ± 0.62 ml g⁻¹ min⁻¹ | 40 min post-injection | Significant increase in cerebral perfusion. nih.gov |

| Average Regional Cerebral Glucose Utilization (rCGU) | 0.99 ± 0.08 µmol g⁻¹ min⁻¹ | 0.90 ± 0.21 µmol g⁻¹ min⁻¹ | 40 min post-injection | No significant change in glucose metabolism. nih.gov |

| Peak rCBF Effect | - | - | 40 min post-injection | The vasodilatory effect reached its maximum at this time. nih.gov |

| rCBF to rCGU Ratio (Slope of regression) | 1.00 ± 0.094 | 2.863 ± 0.266 | 40 min post-injection | Demonstrates uncoupling of blood flow from metabolism. nih.gov |

Cholinergic Receptor Subtype Modulation in Pre-clinical Contexts

As a cholinesterase inhibitor, eptastigmine tartrate's primary mechanism of action is the prevention of acetylcholine (ACh) degradation by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net This inhibition leads to an increased concentration and prolonged availability of ACh in the synaptic cleft. nih.gov Consequently, eptastigmine does not bind directly to cholinergic receptors but modulates their activity indirectly through the enhanced action of endogenous ACh. oup.com This indirect action results in the stimulation of both major classes of cholinergic receptors: muscarinic and nicotinic. oup.commdpi.com

Muscarinic Receptor Modulation Studies (indirect effects)

The elevated levels of synaptic acetylcholine resulting from eptastigmine administration lead to the non-selective activation of various muscarinic acetylcholine receptor (mAChR) subtypes. oup.com These G-protein-coupled receptors are critical in mediating the postsynaptic effects of ACh in the central nervous system and are divided into five subtypes (M1-M5). sigmaaldrich.com Pre-clinical research has elucidated the distinct roles of the major subtypes found in the brain, which are indirectly modulated by cholinesterase inhibitors.

M1 Receptors: The M1 subtype is the most abundant muscarinic receptor in the hippocampus and cerebral cortex, regions integral to cognitive processes like learning and memory. nih.govnih.gov Activation of M1 receptors is coupled to Gq/11 proteins, initiating the phospholipase C signaling cascade that ultimately leads to neuronal excitation. sigmaaldrich.com Studies on M1-selective agonists have shown that activation of this receptor can suppress the secretion of Beta-Amyloid (Aβ) from cultured cells and may improve cognition. mdpi.com Therefore, the indirect stimulation of M1 receptors via increased ACh is a key aspect of the therapeutic rationale for cholinesterase inhibitors.

M2 Receptors: M2 receptors function primarily as inhibitory autoreceptors on presynaptic cholinergic terminals. sigmaaldrich.commdpi.com By inhibiting the further release of ACh, they provide a negative feedback mechanism. sigmaaldrich.com The M2 subtype couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. researchgate.net Increased synaptic ACh from eptastigmine activity would also stimulate these autoreceptors, potentially tempering the magnitude of ACh release.

While pre-clinical studies have not specifically detailed the differential indirect effects of eptastigmine on individual muscarinic subtypes, its fundamental action of increasing synaptic ACh would globally enhance the activation of all available muscarinic receptors, with the net effect depending on the regional distribution and specific function of each subtype.

Nicotinic Receptor Modulation Studies (indirect effects)

In addition to muscarinic receptors, the increased availability of synaptic ACh indirectly stimulates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for rapid synaptic transmission. mdpi.com The predominant nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 subtypes. nih.govjpp.krakow.pl

Pre-clinical research on other cholinesterase inhibitors provides a model for the indirect effects eptastigmine would be expected to produce. Studies show that chronic administration of cholinesterase inhibitors like donepezil, rivastigmine, and galantamine leads to a significant upregulation of nAChR levels in the brains of rats. nih.gov This effect is believed to be a compensatory response to the sustained increase in synaptic ACh levels, as it was not observed in in-vitro cell culture models, suggesting the necessity of the complete synaptic environment. nih.gov

In these pre-clinical rat models, sub-chronic administration of cholinesterase inhibitors resulted in increased binding of radioligands specific to non-α7 receptors (primarily α4β2) and α7 receptors in different brain regions. nih.gov

| Brain Region | Receptor Subtype Measured | Radioligand Used | Observed Effect of Chronic ChEI Administration |

|---|---|---|---|

| Cortex | Non-α7 nAChRs (e.g., α4β2) | [³H]-Epibatidine ([³H]-EPI) | Significant Increase in Receptor Levels |

| Cortex | α7 nAChRs | [³H]-Methyllycaconitine ([³H]-MLA) | Significant Increase in Receptor Levels |

| Hippocampus | Non-α7 nAChRs (e.g., α4β2) | [³H]-Epibatidine ([³H]-EPI) | Significant Increase in Receptor Levels |

| Hippocampus | α7 nAChRs | [³H]-Methyllycaconitine ([³H]-MLA) | No Significant Effect |

| Striatum | Non-α7 & α7 nAChRs | [³H]-EPI & [³H]-MLA | No Significant Effect |

This upregulation of nicotinic receptors may contribute to enhanced synaptic strengthening and cognitive function over the long term. neurology.org

Neurotrophic Factor Expression and Secretion (mechanistic pathways)

While direct pre-clinical research focusing specifically on eptastigmine's influence on neurotrophic factors is not extensively documented, the mechanistic pathways initiated by its primary action—cholinergic enhancement—provide a strong basis for its potential role in this area. Cholinesterase inhibitors are hypothesized to exert neuroprotective and disease-modifying effects by activating neurotrophic signaling. mdpi.comnih.gov

The increased stimulation of cholinergic receptors by ACh can trigger intracellular signaling cascades known to regulate the expression and secretion of neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). nih.govmdpi.com

Muscarinic Receptor-Mediated Pathways: The activation of M1 muscarinic receptors, which are indirectly stimulated by eptastigmine, can lead to the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.gov These pathways are known to be involved in mediating the effects of growth factors and promoting neuronal differentiation and survival. nih.gov Some studies suggest that direct-acting muscarinic agonists may increase the synthesis of NGF. neurology.org Therefore, it is plausible that eptastigmine could indirectly promote neurotrophic support through its effects on muscarinic receptors.

Nicotinic Receptor-Mediated Pathways: The stimulation of nAChRs, particularly the α7 and α4β2 subtypes, is strongly linked to neuroprotective signaling. nih.gov Activation of these receptors, especially the α7 subtype with its high calcium permeability, can trigger the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This is a major survival pathway also utilized by neurotrophins like BDNF via its TrkB receptor. nih.govnih.gov Pre-clinical studies have shown that other acetylcholinesterase inhibitors can activate TrkA and TrkB neurotrophin receptors in the mouse hippocampus and increase BDNF levels, an effect attributed to the enhancement of cholinergic tone. nih.govmdpi.com Nicotine itself has been shown to activate the PI3K/Akt and ERK/CREB pathways, leading to increased expression of BDNF. mdpi.com

Pre Clinical Pharmacological Investigations in in Vitro and Animal Models

Behavioral and Cognitive Research in Animal Models

The cognitive-enhancing properties of Eptastigmine (B24517) tartrate have been extensively evaluated in a range of behavioral paradigms in animal models. These studies have explored the effects of both single and repeated administrations, as well as dose-dependent responses, on various aspects of cognition.

Motor Activity and Coordination Assessments in Rodents

A key aspect of the preclinical evaluation of any central nervous system active compound is its effect on motor function. Studies investigating Eptastigmine tartrate have consistently shown that it does not significantly affect spontaneous motor activity nih.govnih.govresearchgate.net. In aged rats, where a natural decrease in motor activity is observed compared to younger counterparts, a single oral dose of 2 mg/kg of Eptastigmine tartrate did not produce any significant changes in motor activity nih.govresearchgate.net. Similarly, in young rats, a dose of 0.5 mg/kg did not alter their motor function nih.govresearchgate.net. This lack of impact on motor activity is a favorable characteristic, as it suggests that the cognitive-enhancing effects of Eptastigmine tartrate are not confounded by stimulant or sedative properties.

Interactive Data Table: Effects of Eptastigmine Tartrate on Motor Activity in Rats

| Animal Group | Dose (mg/kg, oral) | Motor Activity Assessment | Outcome |

| Aged Rats (27-30 months) | 2 | Cumulative horizontal and vertical counts for 30 min | No significant change compared to vehicle. nih.govresearchgate.net |

| Young Rats (4-6 months) | 0.5 | Cumulative horizontal and vertical counts for 30 min | No significant change compared to vehicle. nih.govresearchgate.net |

Evoked Potentials and Electrophysiological Recordings in Animal Brains

Electrophysiological studies have provided further evidence for the central nervous system activity of Eptastigmine tartrate. In aged rats, which exhibit a characteristic increase in slow-wave delta activity and a decrease in fast-wave alpha and beta activity in their cortical electroencephalogram (EEG) compared to young rats, Eptastigmine tartrate has been shown to normalize these age-related changes nih.govnih.govresearchgate.net. Oral administration of Eptastigmine tartrate in aged rats led to a dose-dependent decrease in delta wave power and a progressive increase in alpha and beta wave power, effectively restoring a more youthful EEG profile nih.govresearchgate.net. This modulation of cortical electrical activity is believed to be a neurophysiological correlate of the compound's cognitive-enhancing effects.

Interactive Data Table: Effects of Eptastigmine Tartrate on EEG Spectral Power in Aged Rats

| EEG Frequency Band | Effect of Aging (Old vs. Young Rats) | Effect of Eptastigmine Tartrate (0.5-4 mg/kg, oral) in Old Rats |

| Delta (0.2-4.0 Hz) | Significant Increase nih.govresearchgate.net | Linear log dose-related decrease. nih.govresearchgate.net |

| Alpha (8.2-13.0 Hz) | Significant Decrease nih.govresearchgate.net | Progressive increase. nih.govresearchgate.net |

| Beta (13.2-25.0 Hz) | Significant Decrease nih.govresearchgate.net | Progressive increase. nih.govresearchgate.net |

EEG Power Spectrum Analysis

Electroencephalogram (EEG) studies in animal models have been instrumental in characterizing the central nervous system effects of Eptastigmine tartrate. Research in aged rats has demonstrated the compound's ability to modulate cortical spectral power.

In a study involving old (27-30 months) and young (4-6 months) awake rats, the basal spectral power profile of the old rats showed a significant increase in the slow-wave delta (0.2-4.0 Hz) frequency and a decrease in the fast-wave alpha (8.2-13.0 Hz) and beta (13.2-25.0 Hz) bands compared to the young rats nih.gov. Oral administration of Eptastigmine tartrate resulted in a dose-dependent reversal of these age-related changes in the old rats. Specifically, a linear log dose-related decrease in delta activity and a progressive increase in alpha and beta activity were observed nih.gov. In young rats, a low dose of Eptastigmine tartrate also produced a significant decrease in delta activity and an increase in beta activity compared to vehicle-treated controls nih.gov. These findings suggest that Eptastigmine tartrate can restore the age-related increase of EEG power to a more youthful profile without significantly affecting spontaneous motor activity nih.gov.

| EEG Band | Effect in Aged Rats |

|---|---|

| Delta (0.2-4.0 Hz) | Linear log dose-related decrease |

| Alpha (8.2-13.0 Hz) | Progressive increase |

| Beta (13.2-25.0 Hz) | Progressive increase |

Synaptic Plasticity and Long-Term Potentiation (LTP) Modulation

Detailed studies specifically investigating the effects of Eptastigmine tartrate on synaptic plasticity and long-term potentiation (LTP) in animal models were not identified in the reviewed scientific literature. While cholinesterase inhibitors, in general, are known to influence synaptic plasticity, direct evidence for Eptastigmine tartrate's role in modulating LTP is not currently available.

Neurochemical and Neuropathological Biomarker Research in Animal Studies

Measurement of Neurotransmitter Levels (e.g., Acetylcholine (B1216132), Monoamines)

A primary mechanism of action of Eptastigmine tartrate is the inhibition of cholinesterases, leading to a significant increase in acetylcholine levels in the brain. In vivo studies in rodents have consistently shown that administration of Eptastigmine tartrate through various routes leads to a substantial, dose-dependent increase in brain acetylcholine levels, reportedly in the range of 2500-3000% nih.gov.

Specific data on the effects of Eptastigmine tartrate on monoamine levels (e.g., dopamine, serotonin, norepinephrine) in animal models were not available in the reviewed literature.

Enzyme Activity in Brain Homogenates and Synaptosomes

In vitro and ex vivo studies have confirmed that Eptastigmine tartrate has a long-lasting and reversible inhibitory effect on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the brain nih.gov.

Investigations into the effects of Eptastigmine tartrate on different molecular forms of AChE in rat brain homogenates have revealed a degree of selectivity. Eptastigmine tartrate was found to be more selective for the monomeric (G1) form of AChE compared to the tetrameric (G4) form in aqueous-soluble extracts nih.gov. This suggests a differential sensitivity among AChE molecular forms to inhibition by Eptastigmine tartrate, potentially through an allosteric mechanism nih.gov.

| AChE Molecular Form | Inhibitory Selectivity |

|---|---|

| G1 (monomeric) | More selective |

| G4 (tetrameric) | Less selective |

Inflammatory Markers and Glial Cell Activation in Animal Brains

There is currently a lack of specific research on the effects of Eptastigmine tartrate on inflammatory markers and glial cell activation in animal brains. The reviewed literature did not provide data on its impact on cytokines, or the activation state of microglia and astrocytes.

Pharmacokinetic and Pharmacodynamic Correlations in Pre-clinical Species

Pharmacokinetic and pharmacodynamic studies in various animal species have been fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of eptastigmine, and how these processes correlate with its enzymatic and behavioral effects.

Pre-clinical pharmacokinetic studies have consistently demonstrated that eptastigmine readily crosses the blood-brain barrier (BBB) following administration. researchgate.net After oral administration in rodents, eptastigmine is rapidly distributed and easily enters the central nervous system (CNS). researchgate.net This characteristic is critical for a centrally acting cholinesterase inhibitor, as its primary site of action is within the brain. The ability to penetrate the CNS effectively allows eptastigmine to exert its inhibitory effects on cerebral acetylcholinesterase (AChE). researchgate.net While specific quantitative brain-to-plasma ratios from pre-clinical animal studies are not widely detailed in available literature, the qualitative evidence confirms its efficient CNS penetration.

Table 1: Eptastigmine Blood-Brain Barrier Penetration Characteristics

| Parameter | Finding in Animal Models | Source |

|---|---|---|

| CNS Entry | Readily enters the CNS after oral administration. | researchgate.net |

| Distribution | Rapidly distributed to the brain. | researchgate.net |

| Brain-to-Plasma Ratio | Specific quantitative data not detailed in available literature. | N/A |

Table 2: Eptastigmine Tissue Distribution and Clearance Profile

| Tissue | Concentration Data | Clearance Data |

|---|---|---|

| Brain | Readily detected post-administration. | Data not available. |

| Liver | Data not available. | Data not available. |

| Kidney | Data not available. | Data not available. |

| Lung | Data not available. | Data not available. |

| Spleen | Data not available. | Data not available. |

Note: Specific quantitative data on tissue concentration and clearance for eptastigmine in preclinical models is limited in the available literature.

A significant body of pre-clinical research has focused on the relationship between eptastigmine's inhibition of brain cholinesterase and subsequent behavioral effects. In vivo studies in rodents have shown that eptastigmine administration leads to a profound, long-lasting, and reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the brain. researchgate.net This enzymatic inhibition results in a substantial increase in brain acetylcholine levels, with reports of increases as high as 2500–3000%, depending on the dose. researchgate.net

This neurochemical change is directly correlated with behavioral outcomes. In aged rats, which exhibit electroencephalogram (EEG) patterns associated with cognitive decline (increased slow-wave delta activity and decreased fast-wave alpha and beta activity), eptastigmine has been shown to normalize these patterns. nih.gov A study demonstrated a linear log dose-related decrease in delta activity and a progressive increase in alpha and beta activity in old rats following oral administration of eptastigmine. nih.gov Notably, these improvements in EEG profiles, which are indicative of enhanced cognitive processing, were achieved without significantly altering spontaneous motor activity. nih.gov The relationship between the degree of AChE inhibition and cognitive performance enhancement is often described by an inverted U-shaped dose-response curve, where moderate inhibition is associated with maximal cognitive improvement. researchgate.net

Investigational Utility in Specific Animal Disease Models

To assess the therapeutic potential of eptastigmine for cognitive deficits, it has been evaluated in various animal models that mimic aspects of neurodegenerative diseases. These models are crucial for demonstrating proof-of-concept before progressing to clinical trials.

The scopolamine-induced amnesia model is a widely used pharmacological tool in pre-clinical research to screen for potential cognition-enhancing drugs. nih.gov Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, leading to impairments in learning and memory that are reminiscent of those seen in early-stage Alzheimer's disease. nih.gov The ability of a compound to reverse these deficits is considered a strong indicator of its potential as a cholinomimetic therapeutic agent.

Lesion-induced models provide a different paradigm for studying cognitive impairment, where physical damage to specific brain pathways mimics the neuronal loss seen in neurodegenerative conditions. The fimbria-fornix is a major cholinergic pathway projecting from the septal nuclei to the hippocampus, and its lesioning results in significant learning and memory deficits. nih.gov

Studies have confirmed that eptastigmine possesses memory-enhancing effects in "lesioned animals". researchgate.net While specific studies detailing the effects of eptastigmine in fimbria-fornix lesioned models are scarce, research on related cholinesterase inhibitors provides context. For instance, a study using the parent compound, physostigmine (B191203), in rats with selective fimbria-fornix lesions found that it failed to significantly improve performance in a radial arm maze task. nih.gov This highlights the complexity of restoring function in lesion models and suggests that outcomes may vary between different compounds within the same class.

Ischemic Brain Injury Models (e.g., cerebral blood flow modulation)

Preclinical investigations using animal models of ischemic brain injury have explored the potential therapeutic utility of eptastigmine tartrate, with a particular focus on its capacity to modulate cerebral blood flow. These studies are crucial in understanding the compound's mechanism of action and its potential neuroprotective effects in the context of stroke and other ischemic events.

Research in conscious rats has demonstrated that eptastigmine tartrate can significantly influence cerebral hemodynamics. A key study revealed that intravenous administration of eptastigmine tartrate leads to a dose-dependent and long-lasting increase in regional cerebral blood flow (rCBF) across numerous brain regions nih.gov. This effect is noteworthy as it is not coupled with a significant alteration in regional cerebral glucose utilization (rCGU), indicating that the increased blood flow is not merely a response to heightened metabolic demand nih.gov.

The disassociation between the increase in blood flow and metabolic rate is a critical finding. In ischemic conditions, enhancing blood flow to the affected brain tissue without increasing its metabolic workload could be beneficial, potentially improving oxygen and nutrient delivery to vulnerable neurons without exacerbating metabolic stress. One study highlighted that eptastigmine significantly enhances the ratio of regional cerebral blood flow to regional cerebral glucose utilization (rCBF:rCGU) nih.gov. This suggests a primary vasodilatory effect, potentially mediated by the increased availability of acetylcholine, a known vasodilator in the cerebral vasculature nih.gov.

Detailed findings from a study investigating the effects of eptastigmine on rCBF and rCGU in conscious rats are presented below.

Interactive Data Table: Effect of Eptastigmine (1.5 mg/kg, i.v.) on Regional Cerebral Blood Flow (rCBF) and Regional Cerebral Glucose Utilization (rCGU) in Conscious Rats

| Brain Region | Control (Saline) rCBF (ml g⁻¹ min⁻¹) | Eptastigmine rCBF (ml g⁻¹ min⁻¹) | % Change in rCBF | Control (Saline) rCGU (µmol g⁻¹ min⁻¹) | Eptastigmine rCGU (µmol g⁻¹ min⁻¹) | % Change in rCGU |

| Average of 38 Regions | 1.46 ± 0.26 | 2.62 ± 0.62 | +79.5% | 0.99 ± 0.08 | 0.90 ± 0.21 | -9.1% |

Data sourced from a study on the effects of eptastigmine on cerebral blood flow and metabolism in normal rats nih.gov.

The significant increase in the average rCBF, peaking around 40 minutes after administration, underscores the potent cerebrovascular effects of eptastigmine nih.gov. This vasodilatory action is a key component of its potential neuroprotective profile in ischemic brain injury.

Further research has corroborated the beneficial effects of cholinesterase inhibitors, including eptastigmine, in improving perfusion in experimental models of focal cerebral ischemia nih.govnih.gov. The underlying mechanism is believed to be the enhancement of endogenous acetylcholine levels, which in turn promotes vasodilation and improves blood flow to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.

While these findings on cerebral blood flow modulation are promising, a comprehensive understanding of the therapeutic potential of eptastigmine tartrate in ischemic brain injury requires further investigation into its effects on infarct volume, reduction of neuronal damage, and improvement of functional outcomes in relevant animal models. The available data strongly supports a mechanism involving enhanced cerebral perfusion, which is a critical factor in mitigating the consequences of ischemic stroke.

Synthetic Chemistry and Structural Analogs Research

Synthetic Methodologies for Eptastigmine (B24517) Tartrate

The synthesis of eptastigmine tartrate, a carbamate (B1207046) derivative of physostigmine (B191203), involves complex chemical strategies aimed at achieving high purity and yield. researchgate.netnih.gov The exploration of synthetic routes is a critical area of medicinal chemistry, as it can significantly influence the scalability, cost-effectiveness, and environmental impact of drug manufacturing. hilarispublisher.com

Optimization of yield is a multifaceted process that involves refining reaction conditions such as temperature, pressure, catalysts, and solvents. For instance, replacing volatile organic compounds with greener alternatives like deep eutectic solvents (DESs) has shown promise in synthesizing related compounds, achieving yields as high as 98% in some cases. mdpi.com Such methodologies could potentially be adapted for eptastigmine synthesis to improve efficiency and sustainability. mdpi.com The process of optimizing a synthetic route requires meticulous experimentation to fine-tune each step, ensuring that the final product is obtained in high quantity and purity. google.com

Eptastigmine possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers of a chiral drug can have different pharmacological and toxicological profiles, producing the desired single enantiomer is crucial. rsc.org This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis aims to create predominantly one enantiomer from the beginning. This can be accomplished using chiral catalysts or starting materials from the natural "chiral pool". manufacturingchemist.com For example, a stereoselective synthesis developed for rivastigmine (B141), a structurally similar carbamate, involved the stereoselective chlorination of a chiral secondary benzylic alcohol intermediate, which allowed for the production of both enantiomers in high yields. researchgate.net

Chiral resolution, on the other hand, involves separating a 50:50 mixture (racemate) of both enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomeric salts have different physical properties, like solubility, allowing them to be separated by crystallization. wikipedia.orgpharmtech.com After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. nih.gov A validated chiral liquid chromatography method has been successfully used for the enantiomeric separation of rivastigmine hydrogen tartrate. nih.gov

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance. biomedres.us Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product, as even trace amounts of certain impurities can be harmful. nih.gov Regulatory bodies require rigorous impurity profiling. nih.gov

The process begins with detecting potential impurities using high-sensitivity analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). biomedres.usnih.gov When an unknown impurity is detected, it is isolated and its structure is determined using spectroscopic methods like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy. nih.govresearchgate.net

For carbamate drugs like eptastigmine tartrate, impurities can arise from starting materials, by-products of the reaction, or degradation of the final compound. A study on the related compound rivastigmine tartrate identified several impurities, including an N-oxide derivative and positional isomers where the carbamate group was attached to a different position on the phenyl ring. nih.gov Once identified, a plausible mechanism for the formation of these impurities is proposed, which helps in modifying the synthetic process to minimize their formation. nih.gov The analytical methods are then validated to ensure they are specific, precise, and accurate for quantifying these impurities according to international guidelines. nih.govresearchgate.net

Design and Synthesis of Eptastigmine Analogs and Derivatives

The design and synthesis of analogs are driven by the need to improve the therapeutic properties of a lead compound. For eptastigmine, this involves modifying its chemical structure to enhance its efficacy, selectivity for its target enzymes (acetylcholinesterase and butyrylcholinesterase), or its pharmacokinetic profile. researchgate.netbezmialemscience.org

Structure-Activity Relationship (SAR) studies are essential for rational drug design. They involve systematically altering parts of a molecule and evaluating how these changes affect its biological activity. nih.govmdpi.com This provides valuable insights into the key molecular features required for interaction with the biological target.

The carbamate moiety is a crucial functional group in eptastigmine and related compounds, as it is responsible for the covalent inhibition of cholinesterase enzymes. nih.govresearchgate.net The structure of the N-substituents on the carbamate group significantly influences the compound's potency and its selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). google.com

SAR studies on related physostigmine and rivastigmine analogs have shown that even small changes to the carbamate group can have a profound impact on activity. For instance, in one series of conformationally restricted rivastigmine analogs, methyl carbamates were found to be potent inhibitors in the nanomolar range, whereas the corresponding ethyl derivatives were approximately 40 times less potent against AChE. nih.gov This was attributed to a potential steric hindrance between the larger ethyl group and an amino acid (His440) in the active site of AChE. nih.gov This effect was less pronounced for BChE, which has a larger active site pocket. nih.gov As a result, modifying the carbamate N-alkyl chain can be used to engineer selectivity between the two enzymes. google.com

The following table summarizes SAR findings from studies on tricyclic physostigmine analogs, illustrating how different substituents on the carbamate nitrogen affect enzyme selectivity.

| Carbamate N-Substituent | Enzyme Selectivity Profile | Reference |

|---|---|---|

| N-methyl | Minimal selectivity between AChE and BChE. | google.com |

| N-ethyl | Moderate preference for BChE inhibition. | google.com |

| N-2'-methylphenyl | High selectivity for AChE inhibition. | google.com |

| N-4'-isopropylphenyl | High selectivity for BChE inhibition. | google.com |

These studies demonstrate that the carbamate moiety is a key site for modification to fine-tune the pharmacological profile of cholinesterase inhibitors like eptastigmine. google.com

Structure-Activity Relationship (SAR) Studies of Modified Analogs

Alterations to the Heptyl Side Chain

Eptastigmine is distinguished from its parent compound, physostigmine, by the substitution of a carbamoylmethyl group with a carbamoylheptyl group. nih.govresearchgate.netacs.org This heptyl side chain significantly influences the compound's lipophilicity and its interaction with cholinesterase enzymes.

Research into physostigmine analogs has shown that modifying the length and nature of the alkyl side chain on the carbamate moiety can impact biological activity. Studies on a series of physostigmine analogs with varying N-substituted carbamates have demonstrated that increasing the hydrophobicity of this side chain can alter the inhibitory profile against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, analogs with increasingly hydrophobic, non-branching carbamoyl (B1232498) groups, such as octyl- and benzylcarbamoyl eseroline, did not show a significant change in potency against AChE. However, this increased hydrophobicity did lead to a greater potency against BChE. nih.gov This suggests that the heptyl side chain in eptastigmine likely contributes to its potent and long-lasting inhibition of both cholinesterases observed in preclinical studies. nih.gov

Further academic exploration in this area would involve the synthesis of eptastigmine analogs with branched alkyl chains, cyclic moieties, or the introduction of heteroatoms into the heptyl chain. The goal of such modifications would be to fine-tune the compound's selectivity for AChE versus BChE, modulate its pharmacokinetic profile, and potentially reduce off-target effects.

| Modification to Heptyl Side Chain | Predicted Impact on Activity | Rationale |

| Introduction of branching | May decrease potency against BChE | Bulky groups can sterically hinder binding to the enzyme's active site. |

| Replacement with a cyclic group | Could enhance binding affinity | A more rigid structure might lead to a more favorable conformation for enzyme binding. |

| Introduction of heteroatoms (e.g., oxygen, nitrogen) | Could alter solubility and metabolic stability | Modifying the physicochemical properties can affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile. |

Heterocyclic Ring System Derivatization

The core of eptastigmine is a pyrrolo[2,3-b]indole heterocyclic system, which is crucial for its interaction with the catalytic site of cholinesterases. Derivatization of this ring system is a key strategy in the development of novel cholinesterase inhibitors. While specific derivatization of the eptastigmine heterocyclic core is not widely reported in the literature, research on analogous structures provides insight into potential synthetic strategies.

For example, novel compounds incorporating a 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold have been synthesized and shown to exhibit significant inhibitory activity against both AChE and BChE. mdpi.com In these studies, modifications to the phenyl ring attached to the core structure, such as the introduction of halogen or methoxy groups, were found to modulate the inhibitory potency. mdpi.com Another area of research involves the fusion of indole (B1671886) moieties with other complex structures, such as in 2,3-indolo-oleanolic acid, which has demonstrated potent AChE inhibition. mdpi.com

These examples highlight that derivatization of the heterocyclic core can lead to compounds with improved biological activity. For eptastigmine, this could involve introducing substituents onto the aromatic ring of the indole system or modifying the pyrrolidine ring to alter its conformation and binding characteristics.

Exploration of Bioisosteric Replacements for Improved Properties (academic focus)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.comnih.govu-tokyo.ac.jp This involves substituting a functional group with another group that has similar steric, electronic, or conformational properties. The goal is to enhance desired properties such as potency, selectivity, or metabolic stability, while reducing undesirable ones. drughunter.comnih.gov

In the context of eptastigmine, several functional groups could be targeted for bioisosteric replacement. The carbamate group is a key pharmacophore, but it can be susceptible to hydrolysis. nih.govacs.org Potential bioisosteres for the carbamate linkage could include amides, sulfonamides, or stable heterocyclic rings that mimic its hydrogen bonding capabilities and spatial arrangement. drughunter.com

Another target for bioisosteric replacement is the heptyl side chain. While crucial for its lipophilicity, it may also be a site of metabolic attack. Replacing it with a bioisostere, such as a phenylalkyl or a fluoroalkyl chain, could alter its metabolic fate and improve its pharmacokinetic profile.

| Original Group in Eptastigmine | Potential Bioisosteric Replacement | Desired Improvement |

| Carbamate ester | Amide, Reverse Amide, 1,2,4-oxadiazole | Enhanced metabolic stability, altered hydrolysis rate. drughunter.com |

| Heptyl chain | Phenylpropyl, Fluoroalkyl chain | Modified lipophilicity, improved metabolic stability, altered protein binding. |

| N-methyl groups on the pyrrolidine ring | N-ethyl, N-cyclopropyl | Altered binding affinity and selectivity for cholinesterase subtypes. |

Prodrug Strategies and Advanced Delivery System Research for Eptastigmine

Overcoming the blood-brain barrier (BBB) is a significant challenge for drugs targeting the central nervous system (CNS). Prodrug strategies and advanced delivery systems are being explored to enhance the brain penetration and therapeutic efficacy of compounds like eptastigmine. nih.govijpcbs.comresearchgate.net

Theoretical Design of Prodrugs to Enhance Brain Targeting

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. mdpi.comsemanticscholar.org For CNS-acting drugs, a common prodrug strategy is to increase the lipophilicity of the molecule to facilitate passive diffusion across the BBB. ijpcbs.com

Another theoretical approach is to design a prodrug that utilizes carrier-mediated transport systems at the BBB. This would involve attaching a promoiety to eptastigmine that is recognized by a specific transporter, such as an amino acid or glucose transporter, thereby "tricking" the transporter into carrying the drug into the brain.

In Vitro Bioconversion and Stability of Prodrugs

A crucial step in prodrug development is the in vitro evaluation of its stability and bioconversion back to the active drug. acs.org Carbamate-based prodrugs are generally more stable to chemical hydrolysis than their ester counterparts, but they can be cleaved by enzymes such as carboxylesterases. nih.govacs.orgnih.gov

In vitro studies to assess the stability of a potential eptastigmine prodrug would typically involve incubating the compound in various biological media, such as human plasma and liver microsomes, and at different pH values to simulate physiological conditions. acs.org The rate of disappearance of the prodrug and the appearance of the active eptastigmine would be monitored over time using analytical techniques like HPLC. These studies are essential to ensure that the prodrug is stable enough in the bloodstream to reach the brain but is efficiently converted to the active drug at the target site.

Evaluation of Encapsulation or Nanoparticle Delivery in Research Models

Encapsulating drugs in nanoparticles or liposomes is a promising strategy to improve their delivery to the brain. nih.govyoutube.commdpi.commdpi.com These delivery systems can protect the drug from degradation, prolong its circulation time, and facilitate its transport across the BBB.

While specific research on eptastigmine encapsulation is limited, studies on the related compound physostigmine have demonstrated the potential of this approach. For example, physostigmine-loaded liposomes have been shown to provide sustained release and a longer half-life compared to the free drug in animal models. nih.gov Similarly, nanoparticles of polyisobutylcyanoacrylate loaded with physostigmine have been shown to increase the concentration of acetylcholine (B1216132) in the brains of rats, indicating enhanced drug delivery and pharmacological effect. nih.gov

The evaluation of such delivery systems in research models would involve characterizing the nanoparticles for size, drug loading, and release kinetics. In vivo studies in animal models would then be conducted to assess the pharmacokinetic profile of the encapsulated drug and its ability to inhibit cholinesterase activity in the brain.

| Delivery System | Key Parameters for Evaluation | Research Model |

| Liposomes | Particle size, encapsulation efficiency, in vitro drug release, plasma pharmacokinetics. | Rat models to assess brain uptake and cholinesterase inhibition. nih.gov |

| Polymeric Nanoparticles | Particle size distribution, drug content, in vitro release profile, in vivo acetylcholine levels. | In vivo microdialysis in rats to measure brain acetylcholine levels. nih.gov |

| Solid Lipid Nanoparticles | Morphology, stability, brain distribution. | Animal models with fluorescently labeled nanoparticles to visualize brain penetration. |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes, conformational dynamics, and interaction mechanisms of ligands with their target proteins. researchgate.netkne-publishing.com These methods have been widely applied to study cholinesterase inhibitors, including carbamate (B1207046) derivatives like eptastigmine (B24517). researchgate.netmdpi.com

Eptastigmine, a carbamate derivative of physostigmine (B191203), functions as a pseudo-irreversible inhibitor of cholinesterases. mdpi.comnih.gov Its mechanism involves the carbamylation of a key serine residue within the enzyme's active site. psu.edu Molecular docking studies help elucidate the precise binding pose that facilitates this reaction.

The active site of acetylcholinesterase (AChE) is situated at the bottom of a deep and narrow gorge, approximately 20 Å long. ub.edu This site contains a catalytic triad (B1167595) of amino acids—Ser203, His447, and Glu334—which is essential for the hydrolysis of acetylcholine (B1216132). psu.eduub.edu The binding of eptastigmine is a two-step process. Initially, the inhibitor positions itself within the active site gorge. The carbamate moiety is oriented towards the catalytic triad. psu.edu The protonated nitrogen of the eptastigmine molecule is thought to interact with aromatic residues, such as Trp84, in the anionic subsite, which typically binds the quaternary ammonium (B1175870) group of acetylcholine. psu.edu The long heptyl chain of eptastigmine likely occupies the hydrophobic acyl pocket of the active site.

Following initial binding, the catalytic serine (Ser203) performs a nucleophilic attack on the carbonyl carbon of eptastigmine's carbamate group. psu.edu This results in the formation of a covalent carbamoyl-enzyme conjugate, rendering the enzyme inactive. The leaving group is subsequently released. This covalent modification is long-lasting because the decarbamylation process to regenerate the active enzyme is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. psu.edunih.gov Studies on the related carbamate inhibitor rivastigmine (B141) have shown that after the covalent bond is formed, the leaving group can be retained within the active site, held in place by interactions in the anionic site. nih.gov

The binding of inhibitors to cholinesterases can induce significant conformational changes in the enzyme's structure. mdpi.com Analysis of cholinesterase structures complexed with various ligands has revealed that the acyl pocket loop is a particularly flexible and adaptive structural element. mdpi.com

The covalent attachment of a carbamate group, as occurs with eptastigmine, can lead to substantial structural rearrangements. mdpi.com In the crystal structure of the rivastigmine-AChE conjugate, a notable movement of the active-site histidine (His447) was observed. nih.gov This histidine residue is shifted away from its usual hydrogen-bonding partner, Glu327, leading to a disruption of the catalytic triad's geometry. nih.gov Such a conformational change likely explains the extremely slow rate of spontaneous reactivation (decarbamylation) of the enzyme, contributing to the inhibitor's long duration of action. nih.gov It is highly probable that the binding of eptastigmine induces similar conformational shifts within the active site, stabilizing the inhibited state of the enzyme.

Hydrogen bonds and networks of water molecules play a critical role in stabilizing the ligand-protein complex. Within the AChE active site, an "oxyanion hole," composed of the backbone amide hydrogens of Gly118, Gly119, and Ala201, is crucial for catalysis. psu.edu During the carbamylation reaction with eptastigmine, this oxyanion hole stabilizes the negative charge that develops on the carbonyl oxygen of the carbamate group in the tetrahedral transition state, facilitating the formation of the covalent bond with Ser203. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. medium.com These models are valuable for predicting the potency of new compounds and for understanding the structural features that are important for activity. fda.govresearchgate.net

QSAR studies have been extensively used to develop predictive models for the inhibitory potency of cholinesterase inhibitors. researchgate.netpeerj.com These models are built using a dataset of compounds with known inhibitory activities (e.g., IC₅₀ values) and a set of calculated molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. medium.compeerj.com

For carbamate inhibitors, QSAR models can identify key molecular properties that determine inhibitory strength. These often include descriptors related to the size and lipophilicity of the substituents on the carbamate nitrogen and the aromatic ring system. While specific QSAR models developed exclusively for eptastigmine and its close analogs are not widely published, general models for physostigmine derivatives have highlighted the importance of the carbamate group for activity. psu.edu Research has also indicated that inhibitors like eptastigmine and rivastigmine show preferential inhibition of the G1 globular form of AChE over the G4 form, a selectivity that could be explored and rationalized through targeted QSAR modeling. d-nb.info

For a drug targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. frontiersin.org QSAR models are frequently employed to predict the BBB permeability of drug candidates based on their molecular properties, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). nih.govnih.govconicet.gov.ar

These predictive models typically use a combination of molecular descriptors known to influence BBB penetration. nih.govmdpi.com Key descriptors include:

Lipophilicity (logP): A measure of a compound's solubility in lipids; moderately lipophilic drugs tend to cross the BBB more effectively.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity. Lower TPSA values (typically < 90 Ų) are associated with better BBB permeability. researchgate.net

Molecular Weight (MW): Smaller molecules (generally < 450 Da) are more likely to passively diffuse across the BBB. ijpab.com

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's polarity and its ability to cross the lipid-rich BBB.

Pharmacokinetic studies have confirmed that eptastigmine readily enters the central nervous system. nih.gov An analysis of its molecular descriptors using computational tools is consistent with this observation.

| Molecular Descriptor | Reported Value for Eptastigmine | Favorable Range for BBB Permeability |

|---|---|---|

| Molecular Weight (MW) | 356.514 Da ijpab.com | < 450 Da ijpab.com |

| Lipophilicity (miLogP) | 4.894 ijpab.com | 1 - 5 |

| Total Polar Surface Area (TPSA) | 44.808 Ų ijpab.com | < 90 Ų researchgate.net |

| Number of Hydrogen Bond Donors | 1 | ≤ 3-5 researchgate.net |

| Number of Hydrogen Bond Acceptors | 4 | ≤ 5-7 researchgate.net |

The molecular descriptors for eptastigmine fall within the ranges generally considered favorable for crossing the blood-brain barrier. researchgate.netijpab.com Its molecular weight is well under the 450 Da guideline, and its TPSA is significantly lower than the 90 Ų threshold often associated with good CNS penetration. researchgate.netijpab.com The high logP value indicates significant lipophilicity, which facilitates passage through the lipid membranes of the BBB. ijpab.com These computational predictions align with experimental evidence of eptastigmine's action within the brain. nih.gov

In Silico Screening and Virtual Library Design

Computational techniques, collectively known as in silico methods, have become indispensable in modern drug discovery for identifying and optimizing lead compounds. In the context of eptastigmine and related cholinesterase inhibitors, these methods are employed to explore vast chemical spaces, predict biological activities, and refine molecular structures to achieve desired therapeutic properties. This includes the use of virtual screening to filter large compound libraries and the rational design of novel molecular scaffolds.

Identification of Novel Eptastigmine-like Scaffolds with Desired Properties

Eptastigmine itself is a product of rational drug design, derived from its parent compound, physostigmine. researchgate.netnih.govscispace.com The key modification was the replacement of the N-methyl group with a more lipophilic n-heptyl group. scispace.com This change was intended to improve its ability to cross the blood-brain barrier, a critical property for drugs targeting neurodegenerative diseases like Alzheimer's. scispace.com This analogue design strategy highlights how specific properties can be engineered into a molecule based on an existing scaffold.

The search for new cholinesterase inhibitors with improved efficacy and fewer side effects has led to the use of in silico virtual screening. uni-duesseldorf.demdpi.com This approach involves computationally docking large libraries of chemical compounds into the active site of a target enzyme, such as acetylcholinesterase (AChE), to predict their binding affinity. uni-duesseldorf.denih.gov Studies have focused on screening for synthetic analogues of potent inhibitors like physostigmine to identify entirely new molecular frameworks. uni-duesseldorf.denih.gov

For instance, a docking-based virtual screening of the ZINC15 and MolPort databases was performed to find synthetic analogs of physostigmine and donepezil (B133215). uni-duesseldorf.denih.gov This process identified several compounds with moderate to high inhibitory activity. uni-duesseldorf.de Crucially, some of these "hit" compounds possessed novel scaffolds not previously associated with AChE inhibition, presenting new starting points for drug development. uni-duesseldorf.de While these screenings start from the parent physostigmine, the resulting scaffolds are "eptastigmine-like" in their foundational structure and intended mechanism of action.

Below is a table summarizing examples of novel scaffolds identified through virtual screening of physostigmine analogues and related compounds.

| Scaffold Type | Description | Potential Advantage | Research Context |

| Flustramine Q Derivative | An indole (B1671886) alkaloid scaffold from the marine bryozoan Flustra foliacea. mdpi.com | Represents a new scaffold family for AChE inhibitors. mdpi.com | In silico design of derivatives showed potential for increased potency through improved interactions with the AChE binding pocket. mdpi.com |

| Thiophene (B33073) Chalcone-Coumarin Analogue | A hybrid scaffold combining coumarin (B35378) and thiophene chalcone (B49325) moieties. | The coumarin part interacts with the catalytic anionic site (CAS) of AChE. nih.gov | Molecular docking studies are used to understand the binding modes of these novel hybrid structures. nih.gov |

| N-benzylpyrrolidine Derivative | Scaffolds based on N-benzylpyrrolidine. | 3D-QSAR and molecular docking studies help elucidate structure-activity relationships to guide the design of more potent inhibitors. nih.gov | Identified compounds that form key hydrophobic, hydrogen, and halogen bonds within the enzyme's active site. nih.gov |

These computational approaches allow for the rapid exploration of chemical diversity, moving beyond simple modifications of an existing drug to discover fundamentally new structures with the potential for improved therapeutic profiles. uni-duesseldorf.de

Off-Target Prediction and Polypharmacology Assessment

Polypharmacology, the ability of a single drug to interact with multiple targets, can be both a source of therapeutic benefit and adverse effects. Eptastigmine exhibits a clear example of polypharmacology through its inhibitory action on both major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com This dual inhibition is considered a potentially beneficial feature for treating Alzheimer's disease, as BChE also plays a role in acetylcholine hydrolysis and the progression of the disease. mdpi.combohrium.com

Computational methods are increasingly used to predict a drug's potential off-target interactions early in the development process. nih.gov These in silico approaches utilize curated databases of known drug-target interactions and machine learning models to screen a compound's structure against a large panel of biological targets. nih.govresearchgate.net This can help identify potential safety liabilities before they are discovered in later-stage testing. nih.gov Such analyses can predict interactions with thousands of proteins, covering a significant portion of the human proteome. nih.gov

While specific, large-scale computational off-target predictions for eptastigmine are not widely published, the principles of its known polypharmacology are well-established. Its identity as a carbamate inhibitor is central to its mechanism at its primary targets. nih.govbohrium.com The interaction of eptastigmine and similar carbamates with the serine hydrolase active sites of AChE and BChE is a well-characterized example of targeted polypharmacology. nih.govnih.gov

The known targets of eptastigmine are summarized in the table below.

| Target | Target Class | Role in Pharmacology |

| Acetylcholinesterase (AChE) | Serine Hydrolase | Primary target; inhibition increases acetylcholine levels in the brain to improve cognitive function. nih.govmdpi.com |

| Butyrylcholinesterase (BChE) | Serine Hydrolase | Secondary target; inhibition also contributes to increased acetylcholine levels, which may be beneficial in later stages of Alzheimer's disease. nih.govmdpi.com |

The development of multi-target-directed ligands (MTDLs) is a growing area of research, where compounds are intentionally designed to interact with multiple targets relevant to a complex disease. mdpi.com Computational tools are vital in this effort, allowing for the combination of different pharmacophores to create a single molecule with a desired polypharmacological profile. mdpi.com

Advanced Research Methodologies in Eptastigmine Studies

Proteomic and Metabolomic Profiling in Pre-clinical Models

'Omics' technologies offer a holistic view of the molecular landscape within a biological system. For a compound like eptastigmine (B24517), proteomic and metabolomic profiling in animal models of neurodegeneration can reveal the downstream consequences of its primary mechanism of action—cholinesterase inhibition—and uncover novel pathways influenced by the drug.

Proteomic analysis, the large-scale study of proteins, is a powerful tool for identifying changes in protein expression and post-translational modifications in response to a drug or disease state. In the context of Alzheimer's disease (AD) research, quantitative mass spectrometry is used to compare the proteomes of brain tissues from transgenic animal models (such as the 5xFAD mouse) with those of wild-type controls. nih.gov These studies aim to identify proteins and protein networks that are dysregulated during disease progression. researchgate.netnih.gov